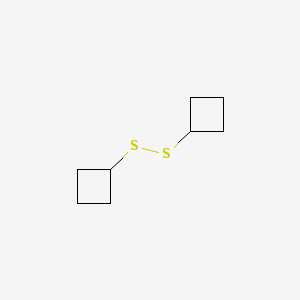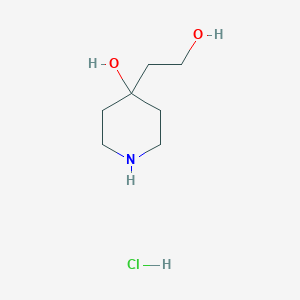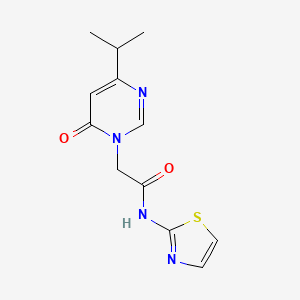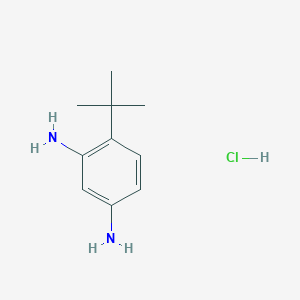
(Cyclobutyldisulfanyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobutyldisulfanyl)cyclobutane is an organosulfur compound characterized by the presence of two cyclobutane rings connected by a disulfide bond
Mechanism of Action
Target of Action
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This method involves the application of different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutanes are known to be involved in a variety of natural products containing cyclobutane motifs identified as terpenoids, meroterpenoids, and alkaloids . These cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve ADMET properties, many pharmaceuticals have incorporated cyclobutane motifs .
Result of Action
Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The [2 + 2] cycloaddition, a primary method for synthesizing cyclobutanes, involves the application of different reaction mechanisms, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, which is a photochemical process that forms cyclobutane rings from alkenes under ultraviolet light . The disulfide bond can then be introduced through the reaction of cyclobutyl thiols with oxidizing agents such as iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of (Cyclobutyldisulfanyl)cyclobutane may involve large-scale [2+2] cycloaddition reactions followed by disulfide bond formation using efficient and scalable oxidizing agents. The process conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclobutyldisulfanyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form cyclobutyl thiols.
Substitution: The cyclobutane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutyl sulfoxides or sulfones.
Reduction: Cyclobutyl thiols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(Cyclobutyldisulfanyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring compound without the disulfide linkage.
Cyclobutyl thiol: Contains a thiol group instead of a disulfide bond.
Bicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity.
Uniqueness
(Cyclobutyldisulfanyl)cyclobutane is unique due to the presence of both cyclobutane rings and a disulfide bond, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(cyclobutyldisulfanyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S2/c1-3-7(4-1)9-10-8-5-2-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYPZUPINIWMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SSC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/new.no-structure.jpg)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)
![4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
![3-Bromo-4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2777296.png)
![2,2,2-Trifluoro-1-[10-[(4-methylphenyl)methoxy]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B2777297.png)
![(E)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide](/img/structure/B2777299.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2777300.png)

